Cas no 379670-16-3 (1-Butanol, 2-amino-3-(1,1-dimethylethoxy)-, (2R,3R)-)
1-Butanol, 2-amino-3-(1,1-dimethylethoxy)-, (2R,3R)- Chemical and Physical Properties
Names and Identifiers
-
- 1-Butanol, 2-amino-3-(1,1-dimethylethoxy)-, (2R,3R)-
- 379670-16-3
- G68827
- (2R,3R)-2-amino-3-(tert-butoxy)butan-1-ol
- ONGCTAZPASBBSH-RNFRBKRXSA-N
- SCHEMBL4603862
-
- Inchi: 1S/C8H19NO2/c1-6(7(9)5-10)11-8(2,3)4/h6-7,10H,5,9H2,1-4H3/t6-,7-/m1/s1
- InChI Key: ONGCTAZPASBBSH-RNFRBKRXSA-N
- SMILES: O(C(C)(C)C)[C@H](C)[C@@H](CO)N
Computed Properties
- Exact Mass: 161.141578849g/mol
- Monoisotopic Mass: 161.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 109
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 55.5Ų
1-Butanol, 2-amino-3-(1,1-dimethylethoxy)-, (2R,3R)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1843052-100mg |
(2R,3R)-2-Amino-3-[(2-methylpropan-2-yl)oxy]butan-1-ol |
379670-16-3 | 100mg |
¥1505.00 | 2024-05-16 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1843052-250mg |
(2R,3R)-2-Amino-3-[(2-methylpropan-2-yl)oxy]butan-1-ol |
379670-16-3 | 250mg |
¥2193.00 | 2024-05-16 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1843052-1g |
(2R,3R)-2-Amino-3-[(2-methylpropan-2-yl)oxy]butan-1-ol |
379670-16-3 | 1g |
¥6911.00 | 2024-05-16 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1843052-5g |
(2R,3R)-2-Amino-3-[(2-methylpropan-2-yl)oxy]butan-1-ol |
379670-16-3 | 5g |
¥35550.00 | 2024-05-16 | ||
| Ambeed | A1728820-100mg |
(2R,3R)-2-Amino-3-(tert-butoxy)butan-1-ol |
379670-16-3 | 95% | 100mg |
$159.0 | 2025-04-19 | |
| Ambeed | A1728820-250mg |
(2R,3R)-2-Amino-3-(tert-butoxy)butan-1-ol |
379670-16-3 | 95% | 250mg |
$279.0 | 2025-04-19 | |
| Ambeed | A1728820-1g |
(2R,3R)-2-Amino-3-(tert-butoxy)butan-1-ol |
379670-16-3 | 95% | 1g |
$733.0 | 2025-04-19 | |
| abcr | AB633133-250mg |
(2R,3R)-2-Amino-3-(tert-butoxy)butan-1-ol; . |
379670-16-3 | 250mg |
€442.60 | 2025-04-19 | ||
| abcr | AB633133-1g |
(2R,3R)-2-Amino-3-(tert-butoxy)butan-1-ol; . |
379670-16-3 | 1g |
€1056.70 | 2025-04-19 |
1-Butanol, 2-amino-3-(1,1-dimethylethoxy)-, (2R,3R)- Suppliers
1-Butanol, 2-amino-3-(1,1-dimethylethoxy)-, (2R,3R)- Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 1-Butanol, 2-amino-3-(1,1-dimethylethoxy)-, (2R,3R)-
1-Butanol, 2-amino-3-(1,1-dimethylethoxy)-, (2R,3R)-: A Comprehensive Overview of Its Chemical Properties and Emerging Applications
The compound with the CAS number 379670-16-3 is a specialized organic molecule known as 1-Butanol, 2-amino-3-(1,1-dimethylethoxy)-, (2R,3R)-. This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential applications. The presence of both amino and ether functional groups, along with its specific stereochemistry, makes it a versatile intermediate in the synthesis of more complex molecules.
In recent years, there has been a growing interest in the development of chiral compounds for use in pharmaceuticals and agrochemicals. The stereochemistry of 1-Butanol, 2-amino-3-(1,1-dimethylethoxy)-, (2R,3R)-, specifically its (2R,3R) configuration, is crucial for its biological activity. This configuration ensures that the compound interacts selectively with biological targets, which is essential for achieving the desired therapeutic effects. The synthesis of such chiral molecules often requires precise control over reaction conditions and the use of advanced catalytic methods.
The chemical properties of this compound make it an attractive candidate for various applications. For instance, its amino group can participate in hydrogen bonding interactions, which are important for the binding affinity of pharmaceuticals to their target proteins. Additionally, the 1,1-dimethylethoxy group contributes to the compound's solubility and stability in different environments. These properties are particularly valuable in drug design and development.
Recent research has highlighted the potential of 1-Butanol, 2-amino-3-(1,1-dimethylethoxy)-, (2R,3R)- as a building block for more complex molecules. In particular, it has been explored as a precursor in the synthesis of peptidomimetics and other bioactive peptides. These peptidomimetics are designed to mimic the structure and function of natural peptides while avoiding their limitations, such as poor bioavailability and susceptibility to enzymatic degradation. The use of this compound in such syntheses underscores its importance in medicinal chemistry.
The pharmaceutical industry has also shown interest in this compound for its potential role in developing new therapeutic agents. For example, it has been investigated as a component in the synthesis of novel antibiotics and anti-inflammatory drugs. The ability to modify its structure allows researchers to fine-tune its biological activity and optimize its pharmacokinetic properties. This flexibility makes it a valuable tool in drug discovery efforts.
In addition to pharmaceutical applications, 1-Butanol, 2-amino-3-(1,1-dimethylethoxy)-, (2R,3R)- has potential uses in other areas of chemistry. Its unique functional groups make it suitable for use as a ligand in catalytic systems or as an intermediate in the synthesis of specialty chemicals. The growing demand for high-performance materials and fine chemicals has further increased interest in this compound.
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization. Advanced synthetic techniques such as asymmetric catalysis are often employed to achieve the desired stereochemistry. These methods not only improve yield but also enhance purity, which is critical for pharmaceutical applications. The development of efficient synthetic routes is an ongoing area of research.
From a regulatory perspective, compounds like 1-Butanol, 2-amino-3-(1,1-dimethylethoxy)-, (2R,3R)- must be handled with appropriate safety measures to ensure worker protection and environmental compliance. While not classified as hazardous materials under current regulations, proper handling protocols should still be followed during storage and transportation. This includes using appropriate personal protective equipment and ensuring proper ventilation in work areas.
The future prospects for this compound are promising. As research continues to uncover new applications and synthetic methods improve,its role in chemical biology and pharmaceuticals is expected to grow. Collaborative efforts between academia and industry will be crucial in harnessing its full potential and translating laboratory discoveries into practical solutions.
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